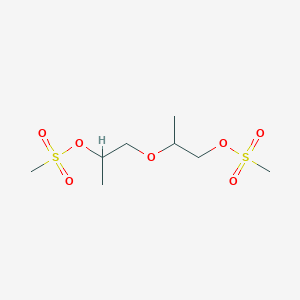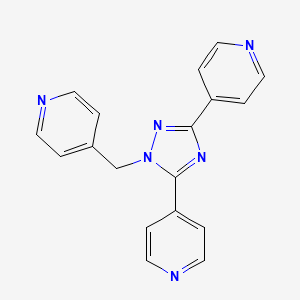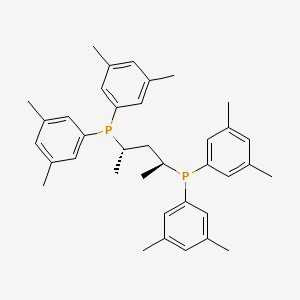
(S,S)-2,4-Bis(bis(3,5-dimethylphenyl)phosphino)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,S)-2,4-Bis(bis(3,5-dimethylphenyl)phosphino)pentane, also known as “BisPentane”, is a chiral phosphine ligand used in various fields of science. It is a type of chiral phosphine ligand that has been used in asymmetric synthesis, organometallic chemistry, and biochemistry. BisPentane is an important tool for enantioselective synthesis and can be used for a variety of applications, including the synthesis of biologically active molecules and the development of new pharmaceuticals.
Applications De Recherche Scientifique
BisPentane has been used in a variety of scientific research applications, including asymmetric synthesis, organometallic chemistry, and biochemistry. It is a useful tool for enantioselective synthesis and can be used for the synthesis of biologically active molecules, the development of new pharmaceuticals, and the study of enzyme-catalyzed reactions. BisPentane can also be used for the synthesis of chiral phosphine ligands, which are used in asymmetric catalysis.
Mécanisme D'action
The mechanism of action of BisPentane is related to its ability to bind to metal ions, such as palladium, and form a complex. This complex can then be used for the synthesis of chiral compounds or for the study of enzyme-catalyzed reactions. BisPentane can also be used as a ligand for the synthesis of organometallic compounds, such as palladium-catalyzed cross-coupling reactions.
Biochemical and Physiological Effects
BisPentane is not known to have any direct biochemical or physiological effects. However, it can be used as a tool for the synthesis of biologically active molecules, which may have biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BisPentane in laboratory experiments has several advantages. It is a relatively inexpensive reagent and can be easily synthesized. Additionally, BisPentane is a chiral ligand, which can be used for the synthesis of enantiomerically pure compounds. However, BisPentane is not as stable as some other chiral ligands and can be difficult to handle.
Orientations Futures
The use of BisPentane in scientific research is still in its early stages, and there are many potential future directions for its use. One potential future direction is the development of new pharmaceuticals and biologically active molecules using BisPentane as a chiral ligand. Additionally, BisPentane could be used in the study of enzyme-catalyzed reactions and the synthesis of organometallic compounds. Finally, BisPentane could be used to develop new catalysts for asymmetric synthesis.
Méthodes De Synthèse
The synthesis of BisPentane is a multi-step process that involves the use of several reagents. The first step involves the reaction of 3,5-dimethylphenyl bromide with triphenylphosphine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a phosphonium salt, which is then reacted with an alkyl halide, such as ethyl bromide, in the presence of a base. This reaction produces a phosphine, which is then reacted with a second alkyl halide, such as methyl bromide, in the presence of a base. This reaction produces BisPentane.
Propriétés
Numéro CAS |
551950-92-6 |
|---|---|
Nom du produit |
(S,S)-2,4-Bis(bis(3,5-dimethylphenyl)phosphino)pentane |
Formule moléculaire |
C37H46P2 |
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
[(2S,4S)-4-bis(3,5-dimethylphenyl)phosphanylpentan-2-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C37H46P2/c1-24-11-25(2)16-34(15-24)38(35-17-26(3)12-27(4)18-35)32(9)23-33(10)39(36-19-28(5)13-29(6)20-36)37-21-30(7)14-31(8)22-37/h11-22,32-33H,23H2,1-10H3/t32-,33-/m0/s1 |
Clé InChI |
BQUNSIYVDVZZEA-LQJZCPKCSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C[C@H](C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)CC(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)CC(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



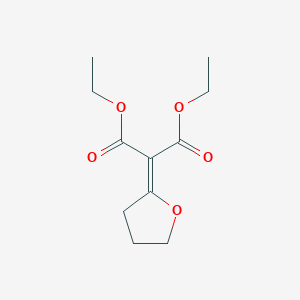


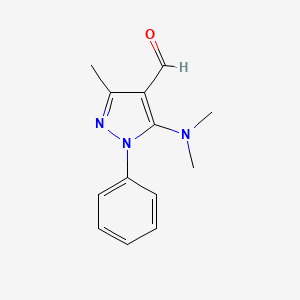
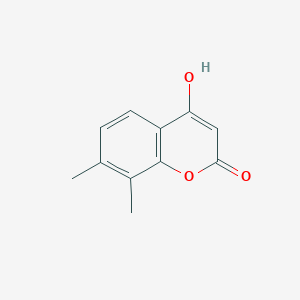
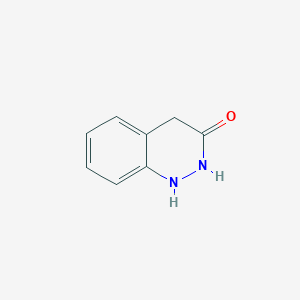

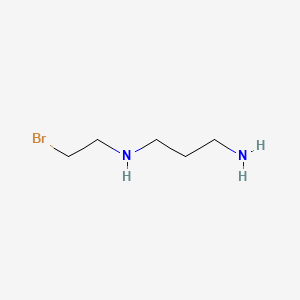

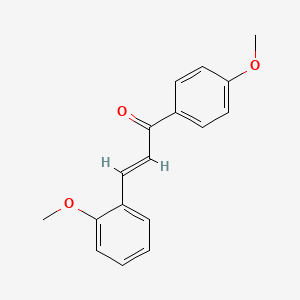
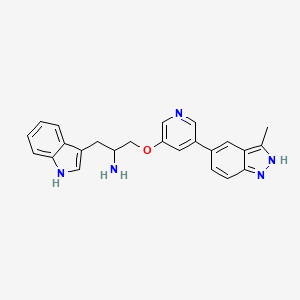
![1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3329119.png)
